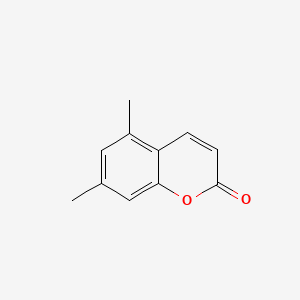

5,7-Dimethylcoumarin

Description

Significance of the Coumarin (B35378) Scaffold in Chemical and Biological Research

The coumarin, or 2H-1-benzopyran-2-one, nucleus is a prominent heterocyclic scaffold that has captured the attention of scientists for over two centuries. nih.gov Its simple, yet versatile, structure is at the heart of a multitude of research endeavors, from the isolation of natural products to the development of advanced materials.

Coumarins are a widespread family of secondary metabolites found in numerous plants, fungi, and bacteria. nih.gov In fact, over 1,300 different coumarins have been identified from natural sources. nih.gov These compounds are biosynthesized in plants primarily through the shikimic acid pathway. nih.gov Their presence in various botanicals, such as the tonka bean from which the parent compound was first isolated, underscores their fundamental role in the chemical ecology of these organisms. nih.govnih.gov Natural coumarins are classified into several basic groups, including simple coumarins, furanocoumarins, and pyranocoumarins, each with distinct structural features and biological properties. nih.gov

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to the synthesis and investigation of a vast number of coumarin derivatives for a wide array of pharmacological applications. chemmethod.com

Researchers have successfully developed coumarin-based compounds with a remarkable range of biological activities, including:

Anticancer: Coumarin derivatives have shown promise against various cancer cell lines, including leukemia, colon adenocarcinoma, and breast adenocarcinoma. nih.govmdpi.com

Antimicrobial: Many synthetic coumarins exhibit significant antibacterial and antifungal properties. researchgate.net

Anti-inflammatory: Certain coumarin derivatives have demonstrated potent anti-inflammatory effects. mdpi.comresearchgate.net

Antioxidant: The phenolic nature of many coumarin derivatives imparts them with strong antioxidant capabilities. tmu.edu.twechemcom.com

Antiviral and Anti-HIV: The coumarin nucleus has been incorporated into molecules designed to combat viral infections, including HIV. nih.govresearchgate.net

Neuroprotective: Research has explored coumarin derivatives for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com

The ease of synthetic modification of the coumarin ring allows chemists to fine-tune the pharmacological properties of these molecules, leading to the development of compounds with enhanced potency and selectivity. chemmethod.com

Beyond its biological significance, the coumarin scaffold possesses unique photophysical properties that make it valuable in materials science and analytical chemistry. The conjugated π-electron system of coumarins gives rise to their distinctive optical and luminescent characteristics. researchgate.net This has led to their use as:

Fluorescent Probes: Coumarin derivatives are widely used as fluorescent dyes and probes for detecting various analytes, including metal ions and biomolecules. iscientific.org

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of coumarins are being harnessed in the development of advanced organic electronic devices.

Sensors: Coumarin-based compounds are being investigated for their potential in creating sensitive and selective chemical sensors.

Overview of Research Trajectories for 5,7-Dimethylcoumarin and its Structural Derivatives

While the broader coumarin scaffold has been extensively studied, research on this compound itself has primarily focused on its use as a synthetic intermediate and the exploration of its structural derivatives for various applications. The methylation at the 5 and 7 positions influences the compound's reactivity and provides a specific starting point for further functionalization.

A significant research trajectory involves the synthesis of more complex molecules using this compound or its precursors. For instance, ethyl this compound-4-acetate has been synthesized from 3,5-xylenol through a Pechmann cyclization followed by esterification. scirp.org This derivative serves as a key intermediate for creating more elaborate heterocyclic systems. scirp.org Similarly, research has been conducted on the synthesis of 5,7-dimethylcyclopentenon[2,3-c]coumarin , a compound designed as a template for molecularly imprinted polymers with potential applications in detecting mycotoxins like aflatoxins. researchgate.net

Another major avenue of investigation is the synthesis and biological evaluation of derivatives where the this compound core is further substituted. These studies aim to explore how additional functional groups impact the pharmacological activity of the molecule.

Table 1: Research on Derivatives of this compound

| Derivative | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin | Serotonin (B10506) Receptor Affinity | Derivatives showed high affinity for 5-HT1A and 5-HT2A receptors, suggesting potential for CNS-related drug discovery. | nih.govresearchgate.net |

| 6-Amino-4,7-dimethyl-coumarin | Antimicrobial and Antioxidant Activity | Schiff base derivatives exhibited notable antimicrobial and antioxidant properties. | impactfactor.org |

| Nitro derivatives of 4,7-dimethylcoumarin (B83668) | Antimicrobial and Antioxidant Activity | Synthesized nitro and subsequent amino derivatives showed good antifungal and antioxidant activity. | chemmethod.com |

These research trajectories highlight the role of this compound as a foundational block in the development of novel compounds with specific biological and material properties. The existing methyl groups on the aromatic ring guide further chemical modifications, allowing for the systematic exploration of structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVVSAUXNLDZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=O)OC2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161216 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-99-4 | |

| Record name | 5,7-Dimethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIMETHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II2R3NWK87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5,7 Dimethylcoumarin

Direct Synthesis of the 5,7-Dimethylcoumarin Core Structure

The construction of the this compound core is most prominently achieved through well-established condensation reactions, with the Pechmann cyclisation being a primary and highly effective method.

Pechmann Cyclisation and Related Condensation Approaches from Substituted Phenols (e.g., 3,5-Xylenol)

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. proquest.comiiste.orgresearchgate.net For the synthesis of this compound, the logical precursor is 3,5-dimethylphenol (B42653) (3,5-xylenol), which upon reaction with a β-ketoester like ethyl acetoacetate (B1235776), yields the target coumarin. The reaction is typically catalyzed by strong acids such as sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to form the pyrone ring. proquest.com

A common approach involves reacting 3,5-dimethylphenol with ethyl acetoacetate in the presence of a condensing agent like p-toluenesulfonic acid (p-TSA) under solvent-free conditions, which can be performed by grinding the reactants in a mortar and pestle. chemijournal.com This method offers a greener alternative to traditional solvent-based syntheses. Alternatively, the reaction can be carried out using conventional heating with an acid catalyst like 73% sulfuric acid. chemijournal.com The general reaction is depicted below:

Reaction of 3,5-dimethylphenol with ethyl acetoacetate to yield 4,5,7-trimethyl-2H-1-benzopyran-2-one, a structurally related compound, has been reported using p-TSA, suggesting the feasibility of this method for this compound as well. chemijournal.com

Different catalysts and conditions can be employed to optimize the yield and reaction time of the Pechmann condensation. Microwave irradiation in the presence of a catalyst like chromium(III) nitrate (B79036) nonahydrate has been shown to be an efficient method for the synthesis of various coumarin derivatives from phenols and ethyl acetoacetate in solvent-free media, often resulting in excellent yields. derpharmachemica.com

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

| Phenol Reactant | Ketoester Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3,5-Dimethylphenol | Ethyl acetoacetate | p-Toluenesulfonic acid, grinding | 4,5,7-Trimethyl-2H-1-benzopyran-2-one | Good | chemijournal.com |

| 3,5-Dimethylphenol | Ethyl acetoacetate | 73% H₂SO₄, conventional heating | 4,5,7-Trimethyl-2H-1-benzopyran-2-one | Good | chemijournal.com |

| Phenol | Ethyl acetoacetate | Cr(NO₃)₃·9H₂O, microwave | 4-Methylcoumarin | Excellent | derpharmachemica.com |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15, 110°C, solvent-free | 7-Hydroxy-4-methylcoumarin | High | researchgate.netscispace.com |

Alternative Synthetic Routes to the 2H-Chromen-2-one System

While the Pechmann condensation is a primary route, other synthetic strategies can be employed to construct the 2H-chromen-2-one (coumarin) system. These include the Knoevenagel condensation, Perkin reaction, Wittig reaction, and Claisen rearrangement. chemmethod.comsamipubco.com

The Knoevenagel condensation typically involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst like piperidine. samipubco.com For this compound, this would necessitate the synthesis of 2-hydroxy-4,6-dimethylbenzaldehyde (B2373390) as a starting material.

The Perkin reaction involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its sodium salt. The Wittig reaction can also be adapted to form the coumarin ring system by reacting a suitable phosphorus ylide with an o-hydroxycarbonyl compound. Finally, the Claisen rearrangement of an allyl phenyl ether, specifically an ether of 3,5-dimethylphenol, could be a step in a multi-stage synthesis of a coumarin derivative, which could then be converted to this compound. rsc.org

A microwave-assisted hydroarylation reaction of 3,5-dimethylphenol with 4-methoxycinnamic acid has been used to synthesize a dihydrocoumarin (B191007) derivative, 4-(4-methoxyphenyl)-5,7-dimethylchroman-2-one, demonstrating an alternative approach to related structures. researchgate.net

Synthetic Strategies for this compound Derivatives

The this compound core, once synthesized, can be further functionalized to create a variety of derivatives. Electrophilic aromatic substitution reactions are a key class of transformations for this purpose, with the directing effects of the methyl groups and the heterocyclic ring influencing the position of substitution.

Electrophilic Aromatic Substitution Reactions

The electron-donating methyl groups at positions 5 and 7, along with the oxygen atom of the pyrone ring, activate the benzene (B151609) portion of the coumarin system towards electrophilic attack. The most likely positions for substitution are C6 and C8, which are ortho and para to the activating groups.

Nitration of coumarin derivatives is a common method to introduce a nitro group onto the aromatic ring. For compounds similar to this compound, such as 4,7-dimethylcoumarin (B83668), nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5 °C). chemmethod.com This reaction can lead to a mixture of isomers, with the regioselectivity being highly dependent on the reaction conditions, particularly the temperature. For instance, in the nitration of 4,7-dimethylcoumarin, keeping the temperature below 5 °C overnight favors the formation of the 8-nitro derivative, while stirring at room temperature for a shorter period increases the yield of the 6-nitro isomer. chemmethod.com Further nitration can lead to di- and tri-nitro derivatives. chemmethod.com The nitration of hydroxycoumarins has also been successfully carried out using milder reagents like calcium nitrate in acetic acid. researchgate.net

Halogenation of coumarins can be achieved using various reagents, and the regioselectivity is influenced by the substituents on the coumarin ring. thieme.de For activated coumarins, regioselective bromination can be performed. For example, the bromination of 4,7-dimethylcoumarin with 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) in refluxing acetonitrile (B52724) cleanly yields 3-bromo-4,7-dimethylcoumarin. derpharmachemica.com This highlights that under certain conditions, substitution can occur on the pyrone ring. Solvent-free bromination using dioxane dibromide is another effective protocol for the regioselective bromination of substituted coumarins. chemmethod.com The use of N-halosuccinimides, activated by copper halides, provides a method for the regioselective halogenation of less electron-rich heteroarenes. thieme.de

Table 2: Examples of Electrophilic Aromatic Substitution on Coumarin Derivatives

| Substrate | Reagent/Conditions | Product(s) | Reference |

| 4,7-Dimethylcoumarin | HNO₃, H₂SO₄, 0-5 °C, overnight | 8-Nitro-4,7-dimethylcoumarin (major) and 6-Nitro-4,7-dimethylcoumarin (minor) | chemmethod.com |

| 4,7-Dimethylcoumarin | Double amount of HNO₃/H₂SO₄, 0-15 °C | 3,6-Dinitro-4,7-dimethylcoumarin and 6,8-Dinitro-4,7-dimethylcoumarin | chemmethod.com |

| 4,7-Dimethylcoumarin | TBCHD, acetonitrile, reflux | 3-Bromo-4,7-dimethylcoumarin | derpharmachemica.com |

| 7-Hydroxy-4-methylcoumarin | HNO₃, H₂SO₄, 5 °C | 6-Nitro- and 8-Nitro-7-hydroxy-4-methylcoumarin | scispace.com |

Sulfonylation of coumarins can be achieved through various methods, often involving the introduction of a sulfonyl chloride group which can then be reacted with amines or other nucleophiles to form sulfonamides. The direct sulfonation of coumarins can be challenging, but the use of chlorosulfonic acid can lead to the formation of coumarin sulfonyl chlorides. For example, coumarin-6-sulfonyl chloride has been synthesized and used as a fluorescent probe. mdpi.com

The synthesis of coumarin sulfonamides can also be achieved by reacting a coumarin derivative bearing an amino group with a sulfonyl chloride. msu.edu Alternatively, a multi-step synthesis can involve the construction of the coumarin ring from precursors already containing a sulfonamide group. For instance, coumarin sulfonamides have been synthesized by the condensation of a substituted salicylaldehyde (B1680747) with a compound containing a sulfonamide moiety. researchgate.net Another approach involves the reaction of ethyl 2-sulfamoylacetate with substituted salicylaldehydes under basic conditions to yield 3-sulfamoyl coumarins. msu.edu Palladium-catalyzed desulfinative coupling reactions of coumarins with sodium aryl sulfinates have also been reported, providing a route to C-H arylation. chemrevlett.com

Nucleophilic Substitution and Coupling Reactions at Hydroxyl Positions

The hydroxyl group, when present on the coumarin scaffold, is a key site for nucleophilic substitution and coupling reactions. While this compound itself does not possess a hydroxyl group, its precursor, 5,7-dihydroxy-4-methylcoumarin, is often used as a starting material. The hydroxyl groups at the 5 and 7 positions can be methylated to yield 5,7-dimethoxy-4-methylcoumarin, a related structure. However, for the purpose of this article, we will focus on transformations of the this compound core, which typically involve modifications at other positions, often following the introduction of a reactive handle. For instance, a common strategy involves the functionalization of the C4 position.

Alkylation and etherification are fundamental reactions for introducing linkers to the coumarin core, thereby enabling its conjugation to other molecules or surfaces. These linkers are typically long chains containing a terminal reactive group, such as a halogen, azide (B81097), or alkyne, which can undergo further reactions. A common precursor for such modifications is 4-bromomethyl-5,7-dimethylcoumarin, which is synthesized from this compound. The highly reactive bromomethyl group at the C4 position is susceptible to nucleophilic attack, making it an ideal site for introducing a variety of linkers.

For example, the reaction of 4-bromomethyl-5,7-dimethylcoumarin with a nucleophile, such as an alcohol or a phenol, in the presence of a base like potassium carbonate, leads to the formation of an ether linkage. This strategy has been employed to attach various functional moieties to the this compound core. The choice of the linker and the reaction conditions can be tailored to achieve the desired properties of the final conjugate.

Table 1: Examples of Alkylation and Etherification Reactions for Linker Introduction

| Starting Material | Reagent | Product | Purpose of Linker |

| 4-Bromomethyl-5,7-dimethylcoumarin | Propargyl alcohol | 4-(Propargyloxy)methyl-5,7-dimethylcoumarin | Introduction of a terminal alkyne for click chemistry |

| 4-Bromomethyl-5,7-dimethylcoumarin | Ethylene glycol | 4-(2-Hydroxyethoxy)methyl-5,7-dimethylcoumarin | Introduction of a hydrophilic linker with a terminal hydroxyl group |

| 4-Bromomethyl-5,7-dimethylcoumarin | 3-Azidopropan-1-ol | 4-(3-Azidopropoxy)methyl-5,7-dimethylcoumarin | Introduction of a terminal azide for click chemistry |

The conjugation of this compound with N-arylpiperazine moieties has been a subject of significant interest in medicinal chemistry. These conjugates are typically synthesized by reacting a halogenated derivative of this compound with an appropriate N-arylpiperazine. A common synthetic route involves the initial synthesis of 4-chloro-5,7-dimethylcoumarin, which can be achieved by treating 5,7-dimethyl-2H-chromen-2-one with a chlorinating agent like phosphorus oxychloride.

The subsequent nucleophilic substitution of the chlorine atom at the C4 position by the secondary amine of an N-arylpiperazine derivative yields the desired conjugate. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide, and may be facilitated by the presence of a base to neutralize the hydrogen chloride formed during the reaction. A variety of N-arylpiperazines bearing different substituents on the aryl ring have been successfully conjugated to the this compound scaffold using this methodology.

Table 2: Synthesis of N-arylpiperazine Conjugates of this compound

| This compound Derivative | N-arylpiperazine | Key Reagents/Conditions | Product |

| 4-Chloro-5,7-dimethylcoumarin | 1-(2-Methoxyphenyl)piperazine | Ethanol, reflux | 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,7-dimethylcoumarin |

| 4-Chloro-5,7-dimethylcoumarin | 1-(3-Chlorophenyl)piperazine | Dimethylformamide, K2CO3 | 4-(4-(3-Chlorophenyl)piperazin-1-yl)-5,7-dimethylcoumarin |

| 4-Chloro-5,7-dimethylcoumarin | 1-(4-Fluorophenyl)piperazine | Ethanol, reflux | 4-(4-(4-Fluorophenyl)piperazin-1-yl)-5,7-dimethylcoumarin |

Carboxylic Acid and Ester Derivatization

The introduction and subsequent derivatization of carboxylic acid and ester functionalities on the this compound framework represent another important avenue for chemical modification. A key intermediate in this context is this compound-4-acetic acid. This compound can be synthesized through various methods, including the Pechmann condensation of a substituted phenol with a β-ketoester, followed by hydrolysis.

Once obtained, the carboxylic acid group of this compound-4-acetic acid can be readily converted into a variety of esters through reaction with different alcohols in the presence of an acid catalyst. This esterification not only modifies the physicochemical properties of the parent molecule but also provides a handle for further functionalization. For instance, the ester can be reacted with hydrazines to form hydrazides, which are versatile precursors for the synthesis of various heterocyclic systems.

Table 3: Derivatization of this compound-4-acetic acid

| Starting Material | Reagent | Product | Type of Derivatization |

| This compound-4-acetic acid | Methanol, H2SO4 | Methyl 2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)acetate | Esterification |

| This compound-4-acetic acid | Ethanol, HCl | Ethyl 2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)acetate | Esterification |

| Methyl 2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)acetate | Hydrazine hydrate | 2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)acetohydrazide | Hydrazide formation |

Formation of Hybrid Systems (e.g., Triazole, Sulfonamide, Schiff Base Conjugates)

The synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacologically active moieties, such as triazoles, sulfonamides, and Schiff bases, has emerged as a powerful strategy in drug discovery. These hybrid systems can exhibit synergistic or novel biological activities.

Triazole Conjugates: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a widely used method for the synthesis of 1,2,3-triazole-linked this compound conjugates. This reaction involves the coupling of a terminal alkyne-functionalized this compound with an organic azide, or vice versa. The high efficiency and selectivity of this reaction allow for the facile creation of a diverse range of hybrid molecules under mild conditions.

Sulfonamide Conjugates: Sulfonamide derivatives of this compound are typically prepared by reacting an amino-functionalized this compound with a sulfonyl chloride in the presence of a base like pyridine. The amino group can be introduced onto the coumarin core through various synthetic routes, such as the reduction of a nitro group.

Schiff Base Conjugates: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. This compound-based Schiff bases can be synthesized by reacting an amino-substituted this compound with a suitable aldehyde. Alternatively, an aldehyde-functionalized this compound can be reacted with a primary amine. These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

Table 4: Examples of Hybrid Systems Derived from this compound

| Hybrid System | Synthetic Strategy | Key Precursors |

| Triazole Conjugate | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 4-(Propargyloxy)methyl-5,7-dimethylcoumarin and an organic azide |

| Sulfonamide Conjugate | Reaction of an amine with a sulfonyl chloride | 4-Amino-5,7-dimethylcoumarin and benzenesulfonyl chloride |

| Schiff Base Conjugate | Condensation of an amine and an aldehyde | 4-Amino-5,7-dimethylcoumarin and benzaldehyde |

Advanced Synthetic Techniques

The quest for more efficient, environmentally friendly, and high-yielding synthetic methods has led to the adoption of advanced techniques in coumarin chemistry. These techniques often offer significant advantages over conventional methods in terms of reaction times, energy consumption, and product purity.

Microwave-Assisted Synthesis in Coumarin Chemistry

Microwave-assisted organic synthesis (MAOS) has gained widespread recognition as a valuable tool for accelerating a variety of chemical transformations. In the context of this compound chemistry, microwave irradiation has been successfully employed to expedite several key reactions, including the synthesis of N-arylpiperazine conjugates and other heterocyclic derivatives.

The use of microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction rates and minimize the formation of side products. For instance, the synthesis of 4-(N-arylpiperazinyl)-5,7-dimethylcoumarins, which typically requires several hours of reflux under conventional heating, can be accomplished in a matter of minutes using microwave irradiation. This rapid and efficient method allows for the swift generation of libraries of this compound derivatives for various screening purposes.

Table 5: Comparison of Conventional and Microwave-Assisted Synthesis of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,7-dimethylcoumarin

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 5-15 minutes |

| Energy Consumption | High | Low |

| Typical Yield | Moderate to good | Good to excellent |

| Solvent | Ethanol, DMF | Ethanol, DMF (often in smaller volumes) |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of 5,7-Dimethylcoumarin and Derivatives

The characterization of this compound and its closely related derivatives relies heavily on a suite of spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For instance, in the derivative 4-(t-butylthiomethyl)-5,7-dimethyl-2H-chromen-2-one, the aromatic protons on the coumarin (B35378) ring system appear as singlets at δ 7.01 ppm and δ 6.90 ppm. The proton at the C3 position (C3-H) resonates at δ 6.42 ppm, and the two methyl groups at positions C5 and C7 show signals at δ 2.83 ppm and δ 2.63 ppm, respectively. chemicalbook.com Another related compound, 6-Hydroxy-5,7-dimethyl-2H-Chromen-2-one, shows its two methyl group protons as singlets at δ 2.32 ppm, with the aromatic proton at C8 appearing at δ 7.01 ppm.

Based on these and other related structures, the expected ¹H NMR signals for this compound can be predicted.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Data inferred from substituted derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.2-6.4 | Doublet |

| H-4 | ~7.6-7.9 | Doublet |

| H-6 | ~6.8-7.0 | Singlet |

| H-8 | ~6.9-7.1 | Singlet |

| 5-CH₃ | ~2.4-2.8 | Singlet |

| 7-CH₃ | ~2.3-2.6 | Singlet |

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. For 4-(t-butylthiomethyl)-5,7-dimethyl-2H-chromen-2-one, the lactone carbonyl carbon (C-2) resonates at δ 160.7 ppm. chemicalbook.com The carbons bearing the methyl groups, C-5 and C-7, appear at δ 135.8 ppm and δ 142.1 ppm, respectively. chemicalbook.com The other aromatic and vinylic carbons of the coumarin core are found between δ 115.7 and 155.5 ppm. chemicalbook.com The methyl carbons themselves are observed in the upfield region, as expected. chemicalbook.com

Interactive Data Table: ¹³C NMR Chemical Shift Data for a this compound Derivative Data for 4-(t-butylthiomethyl)-5,7-dimethyl-2H-chromen-2-one. chemicalbook.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | 160.7 |

| C-3 | 115.7 |

| C-4 | 153.9 |

| C-4a | 116.3 |

| C-5 | 135.8 |

| C-6 | 116.6 |

| C-7 | 142.1 |

| C-8 | 130.0 |

| C-8a | 155.5 |

| 5-CH₃ | 23.4 |

| 7-CH₃ | 21.2 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most characteristic feature in the IR spectrum of a coumarin is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). For derivatives such as Ethyl 5,7-dimethyl coumarin-4-acetate, this band appears prominently around 1725 cm⁻¹. researchgate.net In another derivative, 4-(t-butylthiomethyl)-5,7-dimethyl-2H-chromen-2-one, this absorption is observed at 1718 cm⁻¹. chemicalbook.com Other significant bands include those for C=C stretching of the aromatic ring and the pyrone ring, typically found in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound Reference |

| Lactone C=O Stretch | 1725 | Ethyl 5,7-dimethyl coumarin-4-acetate researchgate.net |

| Lactone C=O Stretch | 1718 | 4-(t-butylthiomethyl)-5,7-dimethyl-2H-chromen-2-one chemicalbook.com |

| Aromatic C=C Stretch | ~1600-1450 | General for coumarins |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption maxima (λmax) are related to the promotion of electrons from lower to higher energy orbitals. The UV spectrum of Ethyl 5,7-dimethyl coumarin-4-acetate shows a distinct absorption band at 330 nm. researchgate.net This absorption is characteristic of the π → π* transitions within the conjugated system of the coumarin core.

Interactive Data Table: UV-Vis Absorption Data for a this compound Derivative

| Compound | λmax (nm) | Solvent |

| Ethyl 5,7-dimethyl coumarin-4-acetate | 330 | Not Specified researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information. The molecular weight of this compound (C₁₁H₁₀O₂) is 174.19 g/mol . While a specific spectrum for the parent compound is not detailed in the provided search results, the fragmentation of coumarins is well-understood. A common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring. researchgate.netbenthamopen.com For example, a derivative, 4-(t-butylthiomethyl)-5,7-dimethyl-2H-chromen-2-one, shows a molecular ion peak [M+] at m/z 276. chemicalbook.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 174 | Molecular Ion |

| [M-CO]⁺ | 146 | Loss of carbon monoxide |

| [M-CO-CH₃]⁺ | 131 | Subsequent loss of a methyl radical |

X-ray Crystallography for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction Analysis of Derivatives

A key example of the structural elucidation of a this compound derivative is the single crystal X-ray diffraction analysis of Ethyl 5,7-dimethyl coumarin-4-acetate. researchgate.netscirp.orgscirp.org The synthesis of this compound is achieved through a two-step process involving a Pechmann cyclisation of 3,5-xylenol, followed by an acid-catalyzed esterification. researchgate.netscirp.orgscirp.org

The analysis of a single crystal of this derivative revealed that it crystallizes in the monoclinic crystal system with the centrosymmetric space group P 1 21/c 1. researchgate.netscirp.orgscirp.org The unit cell parameters were determined to be a = 8.6248(4) Å, b = 18.9103(8) Å, c = 8.4204(4) Å, and β = 101.241(2)°, with a cell volume of 1347.00(11) ų. researchgate.netscirp.orgscirp.org The calculated density of the crystal is 1.283 Mg/cm³, and each unit cell (Z) contains four molecules of the compound. researchgate.netscirp.orgscirp.org

The structure was solved and refined to a final R1 value of 4.03% for observed data, indicating a high level of accuracy in the determined structure. scirp.org The coumarin ring itself is planar, with the carbethoxy group attached at the C4-methylene bridge being out of plane by an angle of 11.26°. scirp.org

Table 1: Crystal Data and Structure Refinement for Ethyl 5,7-Dimethyl Coumarin-4-Acetate

Analysis of Intermolecular Interactions (e.g., C-H…O bonds)

The stability of the crystal lattice of Ethyl 5,7-dimethyl coumarin-4-acetate is significantly influenced by weak intermolecular hydrogen bonds, specifically of the C-H···O type. researchgate.netscirp.orgscirp.org These interactions, while weaker than conventional O-H···O or N-H···O hydrogen bonds, play a crucial role in defining the solid-state architecture of many organic molecules, including coumarin derivatives. mdpi.comacs.org

In the crystal structure of Ethyl 5,7-dimethyl coumarin-4-acetate, two notable C-H···O interactions are observed. researchgate.netscirp.org One interaction occurs between a hydrogen atom of the ester's methyl group (C-H) and the exocyclic carbonyl oxygen atom (O4) of a neighboring molecule. scirp.org Another weak hydrogen bond is formed between a hydrogen atom of the C4-methylene bridge and the lactone carbonyl oxygen atom (O2) of an adjacent molecule. researchgate.netscirp.org These interactions link the molecules into a stable three-dimensional network. researchgate.net

Table 2: Selected Hydrogen Bond Parameters for Ethyl 5,7-Dimethyl Coumarin-4-Acetate

D = Donor atom; H = Hydrogen atom; A = Acceptor atom. Data sourced from Pujar et al. (2013). researchgate.net

Solid-State Conformational Studies (e.g., S-cis arrangement of esters)

Crystallographic studies are particularly valuable for determining the preferred conformation of flexible parts of a molecule, such as ester groups, in the solid state. researchgate.net Esters can generally exist in two planar conformations, termed S-cis and S-trans, which refer to the arrangement of the alkyl group and the carbonyl group about the C-O single bond.

In the case of Ethyl 5,7-dimethyl coumarin-4-acetate, the X-ray diffraction data unequivocally show that the molecule adopts the S-cis arrangement in the solid state. researchgate.netscirp.orgscirp.org This conformation is revealed in the ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram of the molecule. scirp.org The S-cis arrangement is further supported by the dihedral angle of 1.8° between C2-O1-C3-O2, which indicates an eclipsed arrangement. scirp.org This preferred orientation is significant as it can influence the molecule's reactivity and biological interactions. researchgate.net The ester carbonyl group is oriented perpendicular to the C3-C4 double bond of the coumarin ring system. scirp.org

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand and its receptor, providing critical information on binding energy and the specific residues involved in the interaction.

Molecular docking studies have been employed to design and predict the binding affinities of derivatives of 5,7-dimethylcoumarin to various G protein-coupled receptors (GPCRs) implicated in neuropsychiatric disorders. For instance, a series of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives incorporating a piperazine (B1678402) moiety were designed using molecular docking against models of the 5-HT1A, 5-HT2A, and D2 receptors. bohrium.comresearchgate.net

The computational predictions for the 5-HT1A receptor showed good correlation with experimental results, with several derivatives predicted to have nanomolar affinities, which was later confirmed by radioligand binding assays. researchgate.net Specifically, compounds 7 and 16 (derivatives of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin) were identified as potent 5-HT1A receptor antagonists. bohrium.comresearchgate.net However, for the 5-HT2A and D2 receptors, the computational affinity values were not entirely consistent with experimental data, which was partly attributed to the use of homology models for these receptors. bohrium.comresearchgate.net Despite high computational affinities for D2 receptors, the tested derivatives showed very low experimental affinities. bohrium.com

The docking poses revealed that the length of the alkyl chain connecting the coumarin (B35378) core to the piperazine moiety did not significantly impact the affinity for the 5-HT1A receptor. researchgate.net These studies underscore the utility of molecular docking in the initial stages of drug design for identifying promising candidates, while also highlighting the importance of validating computational predictions with experimental data.

| Derivative of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin | Experimental Binding Affinity (Ki) for 5-HT1A Receptor (nM) |

| Compound 7 | 1.0 |

| Compound 16 | 1.0 |

| Compound 18 | 3.0 |

| Compound 3 | 4.0 |

| Compound 6 | 4.0 |

| Compound 15 | 4.3 |

| Compound 9 | 6.0 |

Table 1: Experimental binding affinities of selected 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives to the 5-HT1A receptor, as guided by initial molecular docking studies. bohrium.comresearchgate.net

Molecular docking has been crucial in understanding how coumarin derivatives, including those based on the 4,7-dimethylcoumarin (B83668) scaffold, interact with key enzymes involved in neurodegenerative diseases, such as Acetylcholinesterase (AChE) and Monoamine Oxidases (MAO-A and MAO-B).

In a study focused on creating dual inhibitors for Alzheimer's disease, derivatives of 4,7-dimethyl-5-hydroxycoumarin were investigated for their inhibitory activity against hMAO-B. nih.gov Docking studies revealed that these compounds fit within the active site of the hMAO-B complex. nih.gov The most potent inhibitors, such as compound 3 (a 4,7-dimethyl-5-O-arylpiperazinylcoumarin derivative), demonstrated high selectivity for MAO-B. nih.gov

Similarly, docking studies on coumarin-based hybrids as cholinesterase inhibitors have shown that the coumarin core can occupy the Peripheral Anionic Site (PAS) of AChE. researchgate.net This interaction is significant because binding to the PAS may interfere with the enzyme's role in amyloid-β peptide aggregation, a hallmark of Alzheimer's disease. nih.gov The interactions are predominantly hydrophobic, involving key residues in the PAS region. researchgate.net

Furthermore, molecular docking has been applied to study the interaction of coumarin derivatives with lipoxygenase (LOX), an enzyme involved in inflammatory pathways. These studies help to visualize the binding pose and key interactions within the enzyme's active site, providing a basis for designing more potent and selective LOX inhibitors. researchgate.net

A primary outcome of molecular docking analysis is the identification of specific amino acid residues that are critical for ligand binding and stabilization.

5-HT1A Receptor : For coumarin derivatives binding to the 5-HT1A receptor, docking simulations have highlighted interactions with key residues. For example, hydrogen bonds with Thr121 and Tyr390 , and π-π stacking interactions with aromatic residues like Phe361 and Phe362 , are considered crucial for high-affinity binding. nih.gov

AChE : In the case of AChE, the coumarin nucleus is often positioned to form hydrophobic interactions with residues at the PAS, including Trp279 , Tyr70 , Tyr121 , and Phe330 . researchgate.net

MAO-B : Docking of 4,7-dimethyl-5-hydroxycoumarin derivatives into the hMAO-B active site has provided insights into their binding mode, which is essential for their inhibitory activity. nih.gov

LOX : Studies on soybean lipoxygenase (LOX-3) have identified interactions such as hydrogen bonds and π-π T-shaped interactions with specific residues in the binding site that stabilize the coumarin ligand. researchgate.net

This detailed understanding of ligand-residue interactions is invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved affinity and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound derivatives, MD simulations provide insights into the conformational stability of the ligand-receptor or ligand-enzyme complex, which cannot be obtained from static docking poses alone.

MD simulations have been used to investigate the stability of complexes formed between coumarin derivatives and enzymes like AChE and MAO. nih.gov For instance, after docking derivatives of 4,7-dimethyl-5-hydroxycoumarin into the active sites of hMAO-B, MD simulations were performed to explore their interactions and stability within the complex. nih.gov The stability of these complexes is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD profile suggests that the ligand maintains a consistent binding pose within the active site. nih.gov

These simulations can reveal dynamic changes in the protein structure upon ligand binding and confirm the stability of key interactions identified through molecular docking. nih.govnih.gov The binding free energies (ΔGbind) can also be estimated from MD trajectories using methods like MM-GBSA, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other molecular properties of compounds.

DFT has been widely applied to study the properties of coumarin derivatives. mdpi.comresearchgate.netthenucleuspak.org.pk These calculations provide a fundamental understanding of the molecule's characteristics, which complements the insights from docking and MD simulations.

Key applications of DFT in the study of coumarin derivatives include:

Geometry Optimization : Calculating the most stable three-dimensional structure of the molecule. researchgate.net

Frontier Molecular Orbitals (FMOs) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The energy gap between HOMO and LUMO is an important parameter for predicting molecular reactivity.

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks, which is crucial for understanding how the molecule will interact with biological receptors. researchgate.netresearchgate.net

Vibrational Frequencies : Theoretical calculation of vibrational frequencies can be compared with experimental data (e.g., from IR and Raman spectroscopy) to confirm the molecular structure. researchgate.net

In studies of coumarin derivatives as potential enzyme inhibitors, DFT calculations have been performed to determine properties like total energy and dipole moment, providing a quantum-level description that aids in interpreting their inhibitory effects observed in docking studies. researchgate.net

Density Functional Theory (DFT) Applications

Determination of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule governs its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to model this structure and determine the energies and shapes of its molecular orbitals. biointerfaceresearch.com Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). researchgate.net

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. biointerfaceresearch.com For coumarin derivatives, the conjugated π-system of the benzopyrone core plays a central role in its electronic properties. researchgate.net

In a theoretical study on the closely related 5,7-dimethoxycoumarin using DFT calculations (B3LYP method), two stable conformers were identified with a very small energy difference. While specific data for this compound is not detailed in the reviewed literature, the electronic properties of its dimethoxy analog provide a valuable approximation. The HOMO and LUMO energies for a 6,8-dimethylcoumarin derivative have been calculated, showing the HOMO electrons delocalized on the triazole and thiophene (B33073) rings of the substituent and the LUMO electrons on the coumarin ring. biointerfaceresearch.com The energy gap for this derivative was found to be 4.068 eV, indicating its chemical activity. biointerfaceresearch.com

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Dimethylcoumarin Derivative

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -6.040 | biointerfaceresearch.com |

| ELUMO | -1.972 | biointerfaceresearch.com |

| Energy Gap (ΔE) | 4.068 | biointerfaceresearch.com |

Note: Data is for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,8-dimethyl-coumarin, as a representative example of a computationally studied dimethylcoumarin.

Prediction of Vibrational Frequencies and NMR Chemical Shifts

Theoretical calculations are highly effective in predicting spectroscopic properties. Vibrational frequencies, observed experimentally via Fourier-transform infrared (FT-IR) and Raman spectroscopy, can be calculated using DFT methods. biointerfaceresearch.com These calculations help in the assignment of complex experimental spectra. For 5,7-dimethoxycoumarin, vibrational frequencies were calculated using the B3LYP method with the 6-311++G(d,p) basis set, and the results were compared with experimental FT-IR and Raman spectra to make detailed vibrational assignments.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. biointerfaceresearch.com In a study on a 6,8-dimethylcoumarin derivative, theoretical ¹H-NMR and ¹³C-NMR shifts were computed and showed good agreement with experimental data measured in DMSO-d6. biointerfaceresearch.com The electron-donating nature of the methyl groups was found to increase the electron density of the coumarin ring, affecting the chemical shifts of nearby protons. biointerfaceresearch.com

Table 2: Comparison of Experimental and Calculated ¹³C-NMR Chemical Shifts (ppm) for Representative Carbons in a Dimethylcoumarin Derivative

| Atom | Experimental (ppm) | Theoretical (ppm) | Reference |

|---|---|---|---|

| C10 (C4a) | 151.2 | 155.8 | biointerfaceresearch.com |

| C12 (C2) | 160.2 | 165.1 | biointerfaceresearch.com |

| C14 (C6) | 125.6 | 123.2 | biointerfaceresearch.com |

| C16 (C8) | 133.6 | 131.3 | biointerfaceresearch.com |

Note: Data corresponds to 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,8-dimethyl-coumarin. Atom numbering is from the specific study.

Mapping of Molecular Electrostatic Potentials

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding chemical reactivity, intermolecular interactions, and the relative polarity of a molecule. biointerfaceresearch.com MEP maps are color-coded to indicate charge distribution: red areas represent negative potential (electron-rich, susceptible to electrophilic attack), blue areas signify positive potential (electron-poor, susceptible to nucleophilic attack), and green areas are neutral. researchgate.net

For coumarin derivatives, the MEP map typically shows the most negative potential (red) concentrated around the carbonyl oxygen of the lactone ring, highlighting its role as a primary site for electrophilic attack and hydrogen bond acceptance. biointerfaceresearch.com The regions around the hydrogen atoms and the aromatic ring generally exhibit positive or near-neutral potential. biointerfaceresearch.com In a study of a 6,8-dimethylcoumarin derivative, the MEP map was calculated at the B3LYP/6-311G(d,p) level, providing a visual guide to its reactive sites. biointerfaceresearch.com

Estimation of pKa Values of Ionizable Moieties

The acid dissociation constant (pKa) is a crucial parameter that influences the pharmacokinetic and biochemical properties of a molecule. mrupp.info Computational methods can predict pKa values, often using thermodynamic cycles that require calculating the Gibbs free energy of the acid-base equilibrium in both the gas phase and solution. nih.gov This is typically achieved using quantum chemical methods combined with a continuum solvation model. nih.govmdpi.com

The this compound molecule itself does not possess classic strongly ionizable groups such as carboxylic acids or amines. The most likely site for protonation is the carbonyl oxygen atom (C=O) of the lactone ring. The pKa for this protonation would be very low, indicating it only occurs under strongly acidic conditions. Alternatively, the pKa could refer to the hydroxyl group of the corresponding coumaric acid, which exists in equilibrium with the lactone form, particularly upon hydrolysis. researchgate.net

While specific computational pKa values for this compound were not found in the reviewed literature, studies on related compounds like coumaric acids have successfully used ab initio quantum mechanical methods (HF/6-31G*) combined with the SMD continuum solvation model to calculate pKa values that agree well with experimental results. researchgate.net Such approaches could be applied to predict the pKa of the protonated carbonyl of this compound or its hydrolyzed form.

Binding Free Energy Calculations (e.g., MM-GBSA)

Predicting the binding affinity between a ligand and its receptor is a central goal in drug design. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular and effective approach for estimating the binding free energy of a protein-ligand complex. nih.gov It is an endpoint method that calculates the free energy difference between the bound complex and the unbound receptor and ligand states. frontiersin.org

The calculation is typically performed on snapshots taken from a molecular dynamics (MD) simulation of the complex. frontiersin.org The binding free energy (ΔGbind) is calculated as:

ΔGbind = ΔEMM + ΔGsolv - TΔS

Where:

ΔEMM is the change in molecular mechanics energy in the gas phase, comprising internal (bond, angle, dihedral), electrostatic, and van der Waals energies. nih.gov

ΔGsolv is the change in solvation free energy, which has two components: a polar contribution (ΔGpol), calculated using the Generalized Born (GB) model, and a non-polar contribution (ΔGnp), typically estimated from the Solvent Accessible Surface Area (SASA). nih.gov

TΔS is the change in conformational entropy upon binding, which is computationally demanding and often omitted in relative energy rankings. nih.gov

Although no studies performing MM-GBSA calculations specifically on this compound were identified, the method has been widely applied to other coumarin derivatives to refine docking results and provide more accurate estimations of binding affinity. frontiersin.orgresearchgate.net For example, MM-GBSA analysis has been used to calculate interaction energies for novel coumarin-based inhibitors targeting various proteins. researchgate.net

Table 3: Components of a Typical MM-GBSA Binding Free Energy Calculation

| Energy Component | Description | Reference |

|---|---|---|

| ΔEvdW (van der Waals) | Energy from van der Waals forces. | nih.gov |

| ΔEele (Electrostatic) | Energy from electrostatic interactions. | nih.gov |

| ΔGpol (Polar Solvation) | Energy required to transfer the molecule from vacuum to the polar solvent. | nih.gov |

| ΔGnp (Non-polar Solvation) | Energy related to cavity formation and van der Waals interactions with the solvent. | nih.gov |

| ΔGbind | Total binding free energy. | nih.gov |

Homology Modeling in Receptor-Based Drug Design

Receptor-based drug design relies heavily on having a three-dimensional structure of the target protein, which is typically obtained through experimental methods like X-ray crystallography. However, for many important biological targets, experimental structures are not available. In such cases, homology modeling (or comparative modeling) provides a powerful alternative. researchgate.net

This computational technique builds a 3D model of a target protein (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. researchgate.net

The general workflow for using homology modeling in drug design with coumarin derivatives involves:

Identifying the amino acid sequence of the target protein.

Searching for suitable template structures in protein databases (e.g., Protein Data Bank).

Aligning the target sequence with the template sequence.

Building the 3D model of the target protein.

Validating the quality of the model using tools like Ramachandran plots, which assess the stereochemical quality of the protein backbone. researchgate.net

Once a reliable model is generated, it can be used for molecular docking studies to investigate how ligands, such as this compound or its derivatives, might bind to the target. nih.govresearchgate.net This approach allows researchers to predict binding modes, identify key interacting amino acid residues, and estimate binding affinities, thereby guiding the design and optimization of new, more potent inhibitors. nih.gov This strategy has been successfully employed in the design of coumarin derivatives as potential agents for various diseases. nih.govnih.gov

Mechanistic Insights into the Biological Activities of this compound

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific research data available in the public domain regarding the detailed anticancer mechanisms of the chemical compound This compound .

Extensive searches were conducted to gather information for the requested article outline, which includes:

Mechanisms of Inhibiting Cancer Cell Proliferation

Induction of Apoptosis and Programmed Cell Death Pathways

Cell Cycle Arrest Mechanisms

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Levels

Inhibition of Angiogenesis and Metastasis

Targeting Specific Molecular Pathways (e.g., PI3K/Akt/mTOR signaling)

The search results consistently yielded information on related but structurally distinct compounds, such as 5,7-dimethoxycoumarin , or provided general information on the broader class of coumarins. While the coumarin family as a whole is well-documented for its diverse anticancer properties, including the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways, these findings cannot be directly and accurately attributed to this compound without specific experimental evidence.

Adhering to the principles of scientific accuracy and the strict instructions provided, which forbid the inclusion of information outside the explicit scope of this compound, it is not possible to generate the requested article. To do so would require extrapolating data from other compounds, which would be scientifically unsound and violate the core requirements of the request.

Therefore, we must conclude that the specific mechanistic insights into the anticancer activities of this compound, as outlined in the detailed subsections, are not sufficiently established in the current body of scientific research to produce a thorough and accurate article. Further experimental studies focusing specifically on this compound are needed to elucidate its biological and molecular mechanisms of action.

Mechanistic Insights into Biological Activities Excluding Clinical Data, Dosage, Safety

Anticancer Research Perspectives

Enzyme-Targeted Mechanisms (e.g., Carbonic Anhydrase, Microtubule Polymerization, Kinase Inhibition)

A comprehensive review of the scientific literature reveals a notable lack of specific research on the direct enzyme-targeted mechanisms of 5,7-Dimethylcoumarin itself. While the broader class of coumarin (B35378) derivatives has been extensively studied for its interaction with various enzymes, specific data for the 5,7-dimethyl substituted variant is not available.

Generally, coumarins have been identified as a novel class of carbonic anhydrase (CA) inhibitors. They are proposed to act as "prodrug inhibitors," where the enzyme's own esterase activity hydrolyzes the coumarin's lactone ring. The resulting 2-hydroxy-cinnamic acid derivative then binds to a unique location at the entrance of the enzyme's active site, which accounts for the high isoform selectivity observed with some derivatives nih.gov. This mechanism has been detailed through kinetic and X-ray crystallography studies unifi.it. Specifically, coumarins have shown selective inhibition against tumor-associated human carbonic anhydrase (hCA) isoforms like hCA IX and XII nih.govmdpi.com. However, no studies have specifically reported the carbonic anhydrase inhibition activity or mechanism for this compound.

Similarly, various coumarin derivatives have been investigated as inhibitors of microtubule polymerization and as kinase inhibitors. For instance, certain derivatives are known to target the colchicine binding site on β-tubulin, thereby inhibiting microtubule formation. Others have demonstrated inhibitory activity against kinases such as glycogen synthase kinase-3β (GSK-3β), microtubule affinity-regulating kinase 4 (MARK4), cyclin-dependent kinase 4 (CDK4), and Src kinase researchgate.netnih.govnih.govchapman.edu. Despite these findings for the broader coumarin class, specific mechanistic data for this compound's effects on microtubule polymerization or kinase activity remains uninvestigated in the available literature.

Antimicrobial Research Perspectives

Research into the specific antimicrobial mechanisms of this compound is limited. Studies have been conducted on derivatives or the general coumarin scaffold, but direct mechanistic explorations on the 5,7-dimethyl variant are not present in the current body of scientific literature.

The general antibacterial mechanism for some coumarin derivatives is thought to involve the disruption and damage of the bacterial cell membrane nih.gov. While studies have been performed on nitro- and amino-derivatives of 4,7-dimethylcoumarin (B83668) and derivatives of 5-hydroxy-4,7-dimethylcoumarin, a specific antibacterial mechanism for the parent this compound compound has not been elucidated nih.goviscientific.org.

The antifungal action of the general coumarin structure has been linked to the induction of apoptosis in fungal cells, such as Candida albicans nih.gov. This programmed cell death is characterized by hallmarks like phosphatidylserine externalization, DNA fragmentation, and nuclear condensation nih.gov. Furthermore, the substitution pattern on the coumarin ring can influence its antifungal potency by affecting the fungus's ability to detoxify the compound via ene-reductase enzymes hu.edu.jo. Research has also identified antifungal properties in complex derivatives like 4,4′-dimethoxy-5,5′-dimethyl-7,7′-oxydicoumarin, isolated from endophytic fungi nih.gov. However, the specific mechanism through which this compound exerts any potential antifungal activity has not been reported.

Coumarin itself is recognized as an inhibitor of biofilm formation, a key virulence factor in many pathogenic bacteria. The primary mechanism for this activity is the interference with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors like biofilm formation frontiersin.orgresearchgate.net. By disrupting QS signaling, coumarin can reduce the production of virulence factors and inhibit the maturation of biofilms researchgate.netnih.gov. While this provides a probable mechanism, no studies have specifically investigated and confirmed this mode of action for this compound.

Neuropharmacological Research Perspectives

The most specific mechanistic insights for a compound closely related to this compound are in the area of neuropharmacology, particularly its interaction with serotonin (B10506) receptors. Research has focused on derivatives of 5-hydroxy-4,7-dimethylcoumarin and 6-acetyl-5-hydroxy-4,7-dimethylcoumarin, which feature the 4,7-dimethylcoumarin core structure. These derivatives have been synthesized and evaluated for their binding affinity to serotonin 5-HT1A and 5-HT2A receptors, which are important targets in the treatment of various central nervous system disorders semanticscholar.orgnih.govmdpi.comresearchgate.net.

Studies have shown that attaching different N-arylpiperazine moieties to the 5-hydroxy-4,7-dimethylcoumarin core via a propoxy or butoxy linker can yield compounds with very high, subnanomolar affinities for the 5-HT1A receptor and good selectivity over the 5-HT2A receptor semanticscholar.orgnih.gov. For instance, derivatives of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin have demonstrated high affinities for the 5-HT1A receptor, with some also showing notable affinity for the 5-HT2A receptor nih.govresearchgate.net. The interaction with the 5-HT1A receptor is often characterized by a salt bridge formation between the basic nitrogen of the piperazine (B1678402) group and the conserved aspartate residue (D116) in the receptor's binding pocket nih.gov. Functional assays have identified some of these derivatives as potent 5-HT1A receptor antagonists nih.govresearchgate.net.

The unsubstituted 4,7-dimethyl-2H-chromen-2-one (a tautomer of 4,7-dimethylcoumarin) has been noted to have a weak affinity for the 5-HT2A receptor, suggesting that the core structure itself has some interaction with serotonin receptors, which is significantly enhanced by the addition of specific side chains mdpi.com.

Table 1: Binding Affinities (Ki, nM) of Selected 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin Derivatives for Serotonin Receptors

| Compound | Substituent on Piperazine Ring | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |

|---|---|---|---|---|

| Derivative 1 | 2-Fluorophenyl | 4.0 | - | nih.govresearchgate.net |

| Derivative 2 | 3-Chlorophenyl | 4.0 | - | nih.govresearchgate.net |

| Derivative 3 | 2-Methoxyphenyl | 1.0 | - | nih.govresearchgate.net |

| Derivative 4 | 2,3-Dichlorophenyl | 6.0 | - | nih.govresearchgate.net |

| Derivative 5 | 3-Trifluoromethylphenyl | 4.3 | - | nih.govresearchgate.net |

| Derivative 6 | Benzisothiazolyl | 1.0 | 8.0 | nih.govresearchgate.net |

| Derivative 7 | Pyrimidin-2-yl | 3.0 | - | nih.govresearchgate.net |

Anti-Inflammatory Research Perspectives

The potential anti-inflammatory effects of coumarin derivatives have been linked to their ability to modulate various enzymatic pathways involved in the inflammatory response.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes nih.govsciforum.net. The inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a target for anti-inflammatory therapies researchgate.netnih.gov.

The mechanism by which coumarins may inhibit LOX is often associated with their antioxidant and radical scavenging properties, as the lipoxygenation process involves carbon-centered radicals nih.gov. Additionally, some inhibitors may act by chelating the non-heme iron atom that is essential for the catalytic activity of the enzyme thieme-connect.de. While direct inhibitory data for this compound on LOX is not available, studies on other coumarin derivatives have demonstrated significant LOX inhibition. The inhibitory activity is influenced by the substitution pattern on the coumarin core, with some derivatives showing potent, non-competitive, or mixed-type inhibition of the 5-LOX enzyme researchgate.netnih.gov.

Antioxidant Research Perspectives

The ability of a compound to counteract oxidative stress is a key area of biochemical research. This is often evaluated by its capacity to neutralize free radicals.

The antioxidant potential of coumarins is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this test, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically japer.in. The efficiency of a compound is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

The radical scavenging ability of coumarins is structurally dependent. The presence of electron-donating groups, such as hydroxyl (-OH) and methyl (-CH3) groups, on the coumarin scaffold is known to enhance antioxidant activity because they can act as effective hydrogen donors japer.in. Although a specific IC50 value for this compound in the DPPH assay is not provided in the available literature, studies on structurally related compounds, such as derivatives of 4,7-dimethylcoumarin and 7-hydroxy-4-methylcoumarin, have demonstrated their capacity to act as radical scavengers japer.inchemmethod.com. For example, 7-hydroxy-4-methylcoumarin was found to have an IC50 of 872.97 µM in one study japer.in. The presence of the two methyl groups in this compound suggests a potential for hydrogen-donating capabilities, which is a key mechanism for radical scavenging.

| Compound | Reported DPPH Scavenging IC50 (µM) |

|---|---|

| 4-hydroxycoumarin (B602359) | 799.83 |

| 7-hydroxy-4-methylcoumarin | 872.97 |

| Ascorbic acid (Standard) | 829.85 |

Metal Chelation Properties and Their Contribution to Antioxidant Effects

The antioxidant activity of coumarin derivatives, including this compound, is not solely attributed to their ability to scavenge free radicals directly. A significant, albeit indirect, mechanism contributing to their antioxidant profile is the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metal ions are pivotal in biological systems but can also catalyze the formation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), through Fenton and Haber-Weiss reactions. By sequestering these metal ions, coumarins can effectively inhibit the initiation and propagation of oxidative chain reactions, thereby reducing oxidative stress.

The core structure of coumarin possesses functional groups, such as the carbonyl group (C=O) and, in many derivatives, hydroxyl groups (-OH), which can form coordination bonds with metal ions. This chelating ability is highly dependent on the substitution pattern on the coumarin scaffold. Research indicates that the presence and position of hydroxyl and other electron-donating groups significantly influence the metal-chelating capacity. For instance, studies have shown that 5,7-dihydroxy substitution on the coumarin ring enhances metal chelation. While this compound does not possess hydroxyl groups, the presence of electron-donating methyl groups at these positions may influence the electron density of the aromatic system and the carbonyl group, potentially modulating its interaction with metal ions.

The chelation process involves the formation of a stable complex between the coumarin molecule and the metal ion, which renders the metal ion redox-inactive. This prevents it from participating in the catalytic cycle of ROS generation. The antioxidant effect derived from metal chelation is therefore a preventive mechanism, halting the formation of potent oxidants at their source.

Table 1: Ferrous Ion-Chelating Activity of Selected Coumarin Derivatives (Note: Data for this compound is not available; related compounds are shown for illustrative purposes.)

| Compound/Standard | EC₅₀ (mM) for Ferrous Ion Chelation |

| 5,7-Dihydroxy-4-phenylcoumarin | 2.702 |

| Trolox (Standard) | 1.191 |

| 3-Phenyl-5,7-dihydroxycoumarin derivative | 0.728 |

General Enzyme Inhibition Studies

Beyond its antioxidant properties, this compound is also implicated in the modulation of various enzyme systems, a characteristic feature of the broader coumarin family. The interaction of coumarins with enzymes is a critical aspect of their biological activities and therapeutic potential.

Cytochrome P450 Enzyme System Inhibition

The Cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast array of endogenous and exogenous compounds, including drugs and toxins. nih.gov Inhibition of these enzymes can lead to significant alterations in the pharmacokinetic and pharmacodynamic profiles of co-administered drugs, a phenomenon of great clinical importance. Coumarins are well-documented inhibitors of various CYP450 isoforms. nih.gov

The inhibitory action of coumarins on CYP450 enzymes can occur through several mechanisms, including competitive, non-competitive, and mechanism-based inhibition. mdpi.com In competitive inhibition, the coumarin molecule competes with the substrate for binding to the active site of the enzyme. Mechanism-based inhibition involves the metabolic activation of the coumarin by the CYP450 enzyme into a reactive intermediate that irreversibly binds to and inactivates the enzyme. mdpi.com

Table 2: Inhibitory Activity of Selected Coumarins against Cytochrome P450 Isoforms (Note: Data for this compound is not available; related compounds are shown for illustrative purposes.)

| Coumarin Derivative | CYP Isoform | Inhibition Potency (IC₅₀/Kᵢ) |

| 6,7-Dihydroxycoumarin | CYP2A6 | 0.39 µM (IC₅₀) / 0.25 µM (Kᵢ) |

| 7,8-Dihydroxycoumarin | CYP2A6 | 4.61 µM (IC₅₀) / 3.02 µM (Kᵢ) |

| Methoxsalen (Positive Control) | CYP2A6 | 0.43 µM (IC₅₀) / 0.26 µM (Kᵢ) |

Other Enzyme Targets (e.g., Histone Deacetylase)

The inhibitory activity of coumarins extends to enzymes beyond the CYP450 system. A notable area of investigation is their potential as inhibitors of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. agribiop.comnih.gov The overexpression of certain HDACs is associated with various cancers, making them a key target for anticancer drug development. nih.gov

The general pharmacophore model for HDAC inhibitors typically consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker, and a surface recognition group (CAP group). agribiop.comnih.gov The coumarin scaffold has been identified as a promising CAP group in the design of novel HDAC inhibitors. agribiop.comnih.gov By incorporating a coumarin moiety, researchers aim to enhance the interaction of the inhibitor with the surface of the enzyme, potentially leading to improved potency and selectivity. nih.gov

While the investigation of coumarin-based HDAC inhibitors is an active area of research, specific studies on the inhibitory activity of this compound against HDACs are not prominently featured in the current literature. However, the foundational knowledge of the coumarin scaffold's utility in this context suggests that derivatives like this compound could be explored for such activities.

Table 3: Anticancer Activity of a Coumarin-Based HDAC Inhibitor (Note: This table illustrates the potential of coumarin derivatives as HDAC inhibitors. Data for this compound is not available.)

| Compound | Target Cancer Cell Line | Antiproliferative Activity (IC₅₀ in µM) |

| Coumarin-hydroxamate derivative 13c | MDA-MB-231 (Breast Cancer) | 0.36 |

| SAHA (Vorinostat - approved HDAC inhibitor) | MDA-MB-231 (Breast Cancer) | 2.15 |

Structure Activity Relationship Sar Studies and Rational Design

Influence of Substituent Position and Electronic Properties on Biological Activity

The introduction of various substituents onto the coumarin (B35378) core has significant electronic effects on the structure, which is directly associated with its biological properties. mdpi.comnih.gov The position of these substituents is a key determinant of the therapeutic effect. mdpi.com Positions C3, C4, C6, and C7 are the most common sites for substitution, with functionalization at these points playing a crucial role in enhancing pharmacological properties. researchgate.netresearchgate.net

The type of functional group attached to the coumarin ring dictates the molecule's electronic properties and, consequently, its bioactivity. Both electron-donating and electron-withdrawing groups have been shown to modulate the pharmacological profile of coumarin derivatives.

Alkyl Groups: The introduction of simple alkyl groups, such as methyl, can significantly enhance antimicrobial activity. mdpi.com